molecular formula C13H15F2N3O3S B052541 Genaconazole CAS No. 121650-83-7

Genaconazole

Cat. No.: B052541
CAS No.: 121650-83-7
M. Wt: 331.34 g/mol
InChI Key: HFGZFHCWKKQGIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The process typically starts with the formation of the triazole ring through a cyclization reactionThe final step involves the addition of the methylsulfonyl group through a sulfonation reaction .

Industrial Production Methods: Industrial production of Genaconazole follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Genaconazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with different levels of antifungal activity .

Scientific Research Applications

Genaconazole has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of triazole antifungal agents.

    Biology: Employed in research on fungal cell biology and the mechanisms of antifungal resistance.

    Medicine: Investigated for its potential use in treating various fungal infections, including those resistant to other antifungal agents.

    Industry: Utilized in the development of new antifungal formulations and delivery systems.

Mechanism of Action

Genaconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately cell death . The RR enantiomer of this compound is primarily responsible for this inhibitory activity .

Comparison with Similar Compounds

  • Ketoconazole
  • Fluconazole
  • Itraconazole
  • Voriconazole
  • Posaconazole

Genaconazole’s unique properties make it a valuable compound in the ongoing fight against fungal infections, particularly those that are resistant to other treatments.

Properties

CAS No.

121650-83-7

Molecular Formula

C13H15F2N3O3S

Molecular Weight

331.34 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C13H15F2N3O3S/c1-9(22(2,20)21)13(19,6-18-8-16-7-17-18)11-4-3-10(14)5-12(11)15/h3-5,7-9,19H,6H2,1-2H3

InChI Key

HFGZFHCWKKQGIS-UHFFFAOYSA-N

SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C

Isomeric SMILES

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C

Key on ui other cas no.

121650-83-7

Synonyms

genaconazole
Sch 39304
Sch 42426
Sch 42427
Sch-39304
Sch-42426
Sch-42427
SM 8668
SM-8668
threo-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Origin of Product

United States

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